10-Formyltetrahydrofolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Origin: 10-Formyl-THF is not directly obtained from the diet but is an intermediate form generated within the folate cycle, a complex series of enzymatic reactions occurring in the body [].

- Significance: 10-Formyl-THF plays a crucial role in one-carbon transfer reactions, essential for purine and pyrimidine synthesis (building blocks of DNA and RNA) and amino acid metabolism []. Research on 10-Formyl-THF focuses on understanding folate metabolism, neural tube defect prevention, and its potential role in cancer treatment [, ].

Molecular Structure Analysis

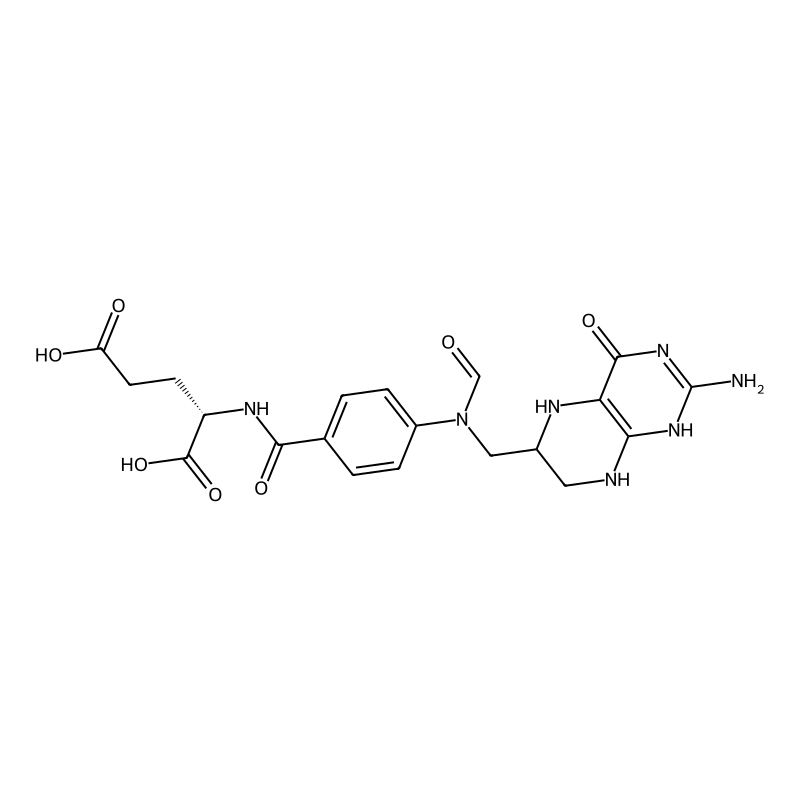

- 10-Formyl-THF has a complex structure consisting of three main components:

- Pteridine ring: A heterocyclic aromatic ring containing nitrogen atoms [].

- Para-aminobenzoic acid (PABA): Linked to the pteridine ring, it provides structural stability [].

- Polyglutamate chain: Attached to PABA, it usually contains one to three glutamic acid residues [].

- A formyl group (HCO) attached to the 10th position of the pteridine ring distinguishes 10-Formyl-THF from other folate forms [].

Chemical Reactions Analysis

10-Formyl-THF + Glycine → N⁵,N¹⁰-Methenyl-THF + L-Serine (Equation 1) []

The specific synthesis of 10-Formyl-THF within the folate cycle is complex and involves multiple enzymatic steps. In-depth information on the complete pathway is beyond the scope of this analysis.

Physical And Chemical Properties Analysis

- 10-Formyl-THF is a yellow, odorless solid powder.

- Specific data on melting point, boiling point, and solubility is not readily available in scientific literature.

- As a folate derivative, it is likely soluble in water and polar solvents but poorly soluble in non-polar solvents [].

- 10-Formyl-THF is relatively unstable in light and alkaline conditions but can be stored at -20°C for long-term preservation.

Please Note:

- The information provided is based on current scientific understanding and may be subject to change as new research emerges.

- Due to the complexity of the folate cycle, detailed information on the synthesis of 10-Formyl-THF is not included here. Refer to specialized biochemistry resources for in-depth discussions on the pathway.

Understanding Folate Metabolism

Folate, in its various forms, is essential for human health. Research investigates how 10-Formyl-THF functions within the folate cycle, a complex series of enzymatic reactions that interconvert different folate forms. By studying 10-Formyl-THF metabolism, scientists can gain insights into folate deficiencies and their associated diseases [PubChem, National Institutes of Health ""].

Investigating Neural Tube Defects

Folate deficiency during pregnancy is a major risk factor for neural tube defects (NTDs) in developing fetuses. Research explores the potential of 10-Formyl-THF supplementation in preventing NTDs. Studies examine how 10-Formyl-THF influences folate metabolism in pregnant women and its impact on fetal development [National Institutes of Health ""].

Cancer Research

10-Formyl-THF is being investigated for its potential role in cancer treatment. Some studies explore how 10-Formyl-THF might enhance the efficacy of certain chemotherapy drugs by improving folate metabolism in cancer cells [National Cancer Institute ""].

- Formation from Methenyltetrahydrofolate:

- Synthesis via Formate:

- Conversion Back to Tetrahydrofolate:

In biological systems, 10-formyltetrahydrofolic acid is crucial for purine biosynthesis. It donates formyl groups necessary for the synthesis of glycinamide ribonucleotide, which is a precursor to purine nucleotides. This process is catalyzed by enzymes such as phosphoribosylaminoimidazolecarboxamide formyltransferase . Additionally, it plays a role in the formylation of methionyl-tRNA, which is essential for protein synthesis .

Several methods exist for synthesizing 10-formyltetrahydrofolic acid:

- Hydrolysis of Methenyltetrahydrofolate: This method involves treating 5,10-methenyltetrahydrofolate with water under controlled conditions .

- Formylation of Folate: Another approach includes formylating folic acid followed by hydrogenation to yield 10-formyltetrahydrofolic acid .

- Anaerobic Base Treatment: A more recent method utilizes anaerobic conditions combined with base treatment to produce high-purity 10-formyltetrahydrofolic acid .

10-Formyltetrahydrofolic acid has several applications in both research and clinical settings:

- Biochemical Research: It serves as a substrate in enzyme assays to study folate metabolism.

- Clinical Nutrition: It is sometimes used in dietary supplements aimed at improving folate status.

- Pharmaceutical Development: Its role in purine synthesis makes it a target for drugs aimed at cancer treatment, where rapid cell division occurs .

Several compounds are structurally and functionally similar to 10-formyltetrahydrofolic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tetrahydrofolate | Basic structure without the formyl group | Primary active form of folate |

| Dihydrofolate | Contains two reduced pteridine rings | Precursor to tetrahydrofolate |

| 5-Methyltetrahydrofolate | Contains a methyl group instead of formyl | Key player in homocysteine metabolism |

| Folinic Acid | Active form of folic acid without glutamate | Used clinically to treat folate deficiency |

Each of these compounds plays distinct roles within metabolic pathways but shares common features related to their folate structure. The unique ability of 10-formyltetrahydrofolic acid to donate formyl groups sets it apart as crucial for purine biosynthesis specifically .

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Sah S, Aluri S, Rex K, Varshney U. One-carbon metabolic pathway rewiring in Escherichia coli reveals an evolutionary advantage of 10-formyltetrahydrofolate synthetase (Fhs) in survival under hypoxia. J Bacteriol. 2015 Feb 15;197(4):717-26. doi: 10.1128/JB.02365-14. Epub 2014 Dec 1. PubMed PMID: 25448816; PubMed Central PMCID: PMC4334196.

3: Christensen KE, Deng L, Leung KY, Arning E, Bottiglieri T, Malysheva OV, Caudill MA, Krupenko NI, Greene ND, Jerome-Majewska L, MacKenzie RE, Rozen R. A novel mouse model for genetic variation in 10-formyltetrahydrofolate synthetase exhibits disturbed purine synthesis with impacts on pregnancy and embryonic development. Hum Mol Genet. 2013 Sep 15;22(18):3705-19. doi: 10.1093/hmg/ddt223. Epub 2013 May 23. PubMed PMID: 23704330.